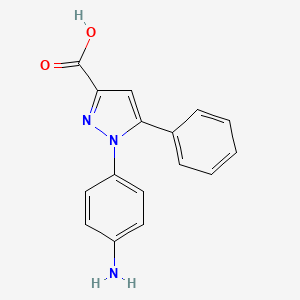![molecular formula C14H16N2O3 B2869476 tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate CAS No. 1483530-03-5](/img/structure/B2869476.png)
tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate is a chemical compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a tert-butyl carbamate group attached to a phenyl ring, which is further substituted with an oxazole moiety. The molecular weight of this compound is 260.293 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenyl derivative containing an oxazole group. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.
Oxidation and Reduction: The phenyl and oxazole moieties can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Palladium-Catalyzed Reactions: As mentioned, palladium catalysts are commonly used in the synthesis of this compound.
Bases: Cesium carbonate is a typical base used in these reactions.
Solvents: 1,4-Dioxane is a frequently used solvent for these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions typically yield N-Boc-protected anilines .
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including N-Boc-protected anilines.
Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.
Industry: Used in the production of fine chemicals and intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate involves its interaction with specific molecular targets. The oxazole ring and phenyl group can engage in various biochemical interactions, potentially affecting enzymatic activity and signaling pathways. The tert-butyl carbamate group may also play a role in modulating the compound’s reactivity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl N-(3-hydroxypropyl)carbamate: Similar in structure but with a hydroxypropyl group instead of the oxazole ring.
tert-Butyl (3-hydrazino-3-oxopropyl)carbamate: Contains a hydrazino group, differing in its functional groups and reactivity.
Uniqueness
Tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
tert-butyl N-[3-(1,3-oxazol-5-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(17)16-11-6-4-5-10(7-11)12-8-15-9-18-12/h4-9H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCQDBKCMRJEIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CN=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chlorobenzenesulfonyl)-6-fluoro-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2869396.png)
![2-[2-(4-BENZYLPIPERIDINO)-2-OXOETHYL]-4-ISOPENTYL-2,4-DIHYDROTHIENO[2,3-E][1,2,4]TRIAZOLO[4,3-A]PYRIMIDINE-1,5-DIONE](/img/structure/B2869399.png)
![N-cyclopropyl-N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2869400.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2869402.png)
![2-(2-fluorophenoxy)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acetamide](/img/structure/B2869406.png)
![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2869407.png)
![tert-butyl N-[(3R,4S)-4-fluoropiperidin-3-yl]carbamate](/img/new.no-structure.jpg)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2869409.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2869412.png)
![N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-[3-(dimethylamino)propyl]ethanediamide](/img/structure/B2869413.png)
![2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869415.png)
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B2869416.png)
